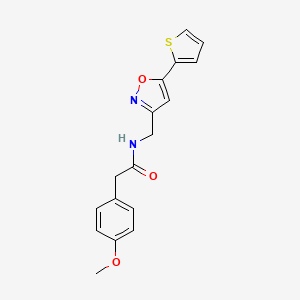

2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, also known as MIA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIA is a synthetic compound that belongs to the class of isoxazole derivatives and has been studied extensively for its biological activities.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential toxicological implications of chloroacetamide compounds. This research may provide a foundation for understanding the metabolic behavior of complex acetamides in biological systems, which could be relevant for assessing the safety and environmental impact of related chemicals (Coleman et al., 2000).

Synthesis of Novel Compounds for Therapeutic Applications

Another study involved the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. This research indicates the broad applicability of sophisticated acetamide derivatives in drug discovery, especially for compounds with specific biological targets (Abu‐Hashem et al., 2020).

Green Synthesis of Chemical Intermediates

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, a chemical intermediate crucial for producing azo disperse dyes, showcases an environmentally friendly approach to synthesizing complex acetamides. This example underscores the importance of developing sustainable manufacturing processes for chemical compounds, including those with structural similarities to "2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide" (Zhang Qun-feng, 2008).

Design and Synthesis for Anticancer Activity

Research on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives highlights the potential of these compounds in anticancer drug development. This study suggests that modifications to the acetamide structure can yield compounds with significant activity against cancer cell lines, providing a model for future research into related compounds (Al-Sanea et al., 2020).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)9-17(20)18-11-13-10-15(22-19-13)16-3-2-8-23-16/h2-8,10H,9,11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDMLAKNTLKKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401518.png)

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)

![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)

![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)

![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)